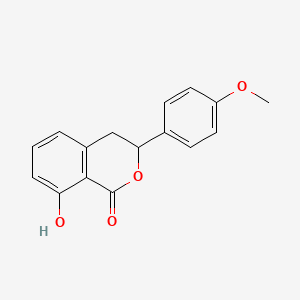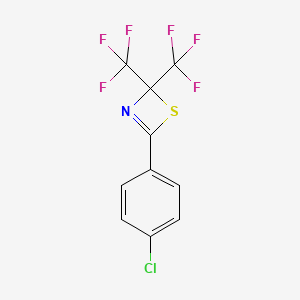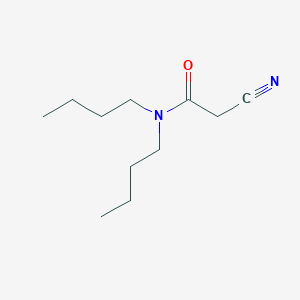
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- is a complex organic compound with the molecular formula C₁₇H₁₈O and a molecular weight of 238.3242 This compound is characterized by its unique structure, which includes a methanobenzocyclododecene core with multiple hydrogenated positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- typically involves multi-step organic reactions. The initial step often includes the formation of the cyclododecene ring, followed by the introduction of the methano bridge and the ketone functional group. Common reagents used in these reactions include cyclododecatriene, methylene iodide, and various catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecanone: Similar in structure but lacks the methano bridge.
Benzocyclododecene: Similar core structure but different functional groups.
Hexahydrobenzocyclododecene: Similar hydrogenation pattern but different substituents.
Uniqueness
6,13-Methanobenzocyclododecene-15-one, 7,8,9,10,11,12-hexahydro- is unique due to its specific combination of a methano bridge and a ketone functional group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
55027-91-3 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
tricyclo[8.6.1.03,8]heptadeca-1,3,5,7,9-pentaen-17-one |
InChI |
InChI=1S/C17H18O/c18-17-15-9-3-1-2-4-10-16(17)12-14-8-6-5-7-13(14)11-15/h5-8,11-12H,1-4,9-10H2 |
Clé InChI |
SEHRMVZYNQNPSO-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2=CC3=CC=CC=C3C=C(C2=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


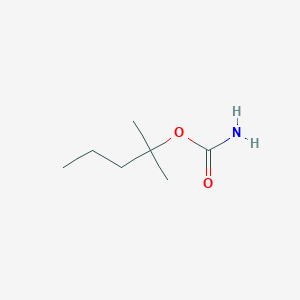
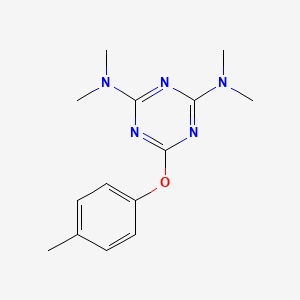


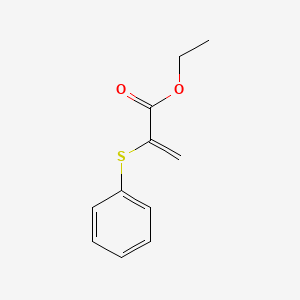
![{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile](/img/structure/B14632796.png)
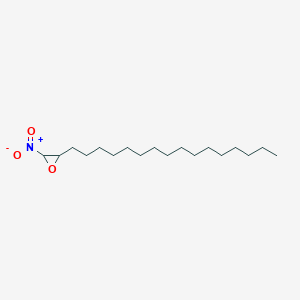
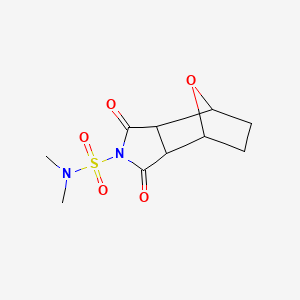

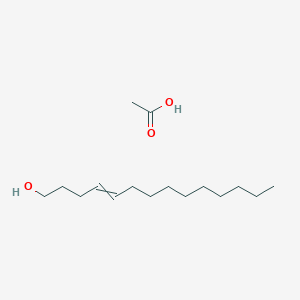
sulfanium bromide](/img/structure/B14632837.png)
